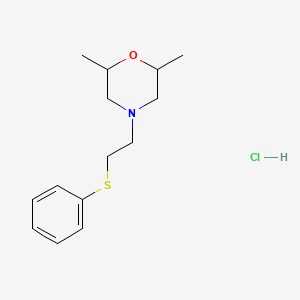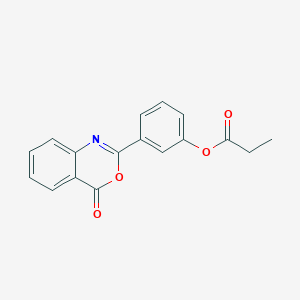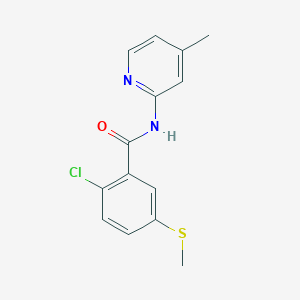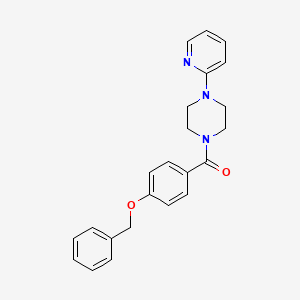
2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride
Vue d'ensemble
Description
2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride is a chemical compound with a complex structure that includes a morpholine ring substituted with dimethyl groups and a phenylthioethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride typically involves multiple steps. One common method starts with the preparation of the morpholine ring, followed by the introduction of the dimethyl groups at the 2 and 6 positions. The phenylthioethyl group is then attached through a substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and controlled reaction conditions to ensure consistency. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the phenylthioethyl group.
Substitution: The morpholine ring and the phenylthioethyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated reagents and strong bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthioethyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced derivatives.
Applications De Recherche Scientifique
2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride involves its interaction with specific molecular targets. The phenylthioethyl group can interact with enzymes or receptors, modulating their activity. The morpholine ring may also play a role in the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-dimethylmorpholine: Lacks the phenylthioethyl group, making it less complex and potentially less active in certain applications.
4-(2-phenylthioethyl)morpholine: Similar structure but without the dimethyl substitutions, which may affect its chemical properties and reactivity.
Uniqueness
2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride is unique due to the combination of its structural features. The presence of both dimethyl groups and the phenylthioethyl group provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2,6-dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS.ClH/c1-12-10-15(11-13(2)16-12)8-9-17-14-6-4-3-5-7-14;/h3-7,12-13H,8-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLITCOPRCVUFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCSC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopentyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411613.png)

![2-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4411631.png)


![4-[4-(2-Chloro-3,6-dimethylphenoxy)butyl]morpholine;hydrochloride](/img/structure/B4411644.png)

![N-isobutyl-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B4411656.png)

![1-[4-(4-Morpholin-4-ylbutoxy)phenyl]propan-1-one;hydrochloride](/img/structure/B4411680.png)
![1-[2-[2-(2-Methoxy-4-propylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4411683.png)


